Methyl 3-(bromomethyl)-4-fluorobenzoate

GRK2 inhibitor heart failure kinase selectivity

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) is a benzoate ester bearing a reactive benzylic bromomethyl group at the 3-position and an electron-withdrawing fluorine substituent at the 4-position, with molecular formula C₉H₈BrFO₂ and molecular weight 247.06 g·mol⁻¹. The compound serves as a versatile small-molecule scaffold and synthetic intermediate, where the bromomethyl moiety enables nucleophilic substitution for amine, thiol, or alkoxide conjugation, and the 4-fluoro substituent modulates aromatic electronic character without introducing steric bulk that would hinder downstream coupling reactions.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 878744-25-3
Cat. No. B1464814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(bromomethyl)-4-fluorobenzoate
CAS878744-25-3
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)F)CBr
InChIInChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
InChIKeyLJNYXXWIWSCHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) – Procurement-Relevant Identity and Compound-Class Context


Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) is a benzoate ester bearing a reactive benzylic bromomethyl group at the 3-position and an electron-withdrawing fluorine substituent at the 4-position, with molecular formula C₉H₈BrFO₂ and molecular weight 247.06 g·mol⁻¹ [1]. The compound serves as a versatile small-molecule scaffold and synthetic intermediate, where the bromomethyl moiety enables nucleophilic substitution for amine, thiol, or alkoxide conjugation, and the 4-fluoro substituent modulates aromatic electronic character without introducing steric bulk that would hinder downstream coupling reactions . Commercially supplied at 95–97% purity with batch-specific QC documentation (NMR, HPLC, GC), it occupies a defined niche among regioisomeric bromomethyl-fluorobenzoate building blocks used in medicinal chemistry programs targeting kinase inhibition and antibody-drug conjugate linker-payload assembly .

Why Regioisomeric Bromomethyl-Fluorobenzoate Esters Cannot Be Interchanged – Procurement Risk for Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3)


Among the family of bromomethyl-fluorobenzoate methyl esters sharing the formula C₉H₈BrFO₂, the specific positioning of bromomethyl and fluorine substituents on the aromatic ring establishes distinct electronic environments, steric profiles, and reactivity patterns that are not interchangeable in the construction of defined pharmacophores or linker-payload architectures [1]. The 3-bromomethyl-4-fluoro substitution pattern produces a unique combination of benzylic electrophilicity (bromomethyl at meta to ester, ortho to fluorine) and ring electronics (fluorine para to ester) that differs materially from its closest regioisomers—Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9), Methyl 3-(bromomethyl)-5-fluorobenzoate (CAS 816449-87-3), and Methyl 5-(bromomethyl)-2-fluorobenzoate (CAS 709-45-5)—each of which orients the bromomethyl handle and fluorine atom in a distinct spatial and electronic relationship to the ester anchor point [2]. Substituting any of these analogs into a route optimized for CAS 878744-25-3 would alter the geometry of the resulting C–N or C–C bond vector, potentially compromising downstream target binding, linker trajectory, or conjugate stability [3].

Quantitative Differentiation Evidence for Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) vs. Closest Analogs


Regiochemical Requirement in GRK2 Inhibitor Pharmacophore Construction – Patent and Literature Provenance

The 3-bromomethyl-4-fluoro substitution pattern of CAS 878744-25-3 is the specific intermediate scaffold documented in the synthesis of the highly selective GRK2 inhibitor CCG-224406 (compound 12n), which achieved an IC₅₀ of 130 nM against GRK2 with >700-fold selectivity over other GRK subfamilies (GRK1, GRK5, GRK6, GRK7) and no detectable inhibition of PKA or ROCK1 [1]. This regiochemical arrangement places the benzylic bromomethyl at the position required for coupling the key aminomethyl linker that defines the inhibitor's binding pose in the GRK2 active site, as confirmed by co-crystallization studies [2]. In contrast, the 4-bromomethyl-3-fluoro isomer (CAS 128577-47-9) would place the conjugation handle para to the ester, producing a different trajectory incompatible with the established GRK2 pharmacophore. No published GRK2 inhibitor synthesis employs the 4-bromomethyl or 5-bromomethyl regioisomers.

GRK2 inhibitor heart failure kinase selectivity pharmacophore synthesis

LogP Differentiation from the Closest Regioisomer – Impact on Partitioning Behavior in Synthetic Workflows

The predicted octanol-water partition coefficient (LogP) for Methyl 3-(bromomethyl)-4-fluorobenzoate is 2.4, compared to LogP 2.51 for its closest regioisomer Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9), a difference of ΔLogP ≈ –0.11 [1][2]. While both compounds share identical molecular formula (C₉H₈BrFO₂), molecular weight (247.06), and polar surface area (PSA 26.3 Ų), the modest LogP shift reflects the distinct dipole orientation and intramolecular electronic effects arising from the different relative positions of the electron-withdrawing fluorine and ester groups . This lipophilicity difference, though numerically small, can influence differential extraction efficiency in aqueous-organic workup, chromatographic retention time (e.g., reverse-phase HPLC), and partitioning into lipid environments in downstream biological assays.

lipophilicity LogP partition coefficient regioisomer comparison physicochemical profiling

Molecular Weight and Atom Economy Advantage over the tert-Butyl Ester Analog

Methyl 3-(bromomethyl)-4-fluorobenzoate (MW 247.06) offers a 17.0% molecular weight reduction compared to tert-Butyl 3-(bromomethyl)-4-fluorobenzoate (MW 289.14, C₁₂H₁₄BrFO₂) [1]. In multi-step synthetic sequences—particularly those targeting pharmaceutical intermediates where the ester group is ultimately removed (e.g., saponification to the free acid CAS 89540-20-5, or direct conjugation)—the methyl ester provides superior atom economy, as 42.0 mass units less are carried through each intermediate step and then discarded upon ester cleavage. Additionally, the methyl ester offers greater lability toward nucleophilic hydrolysis compared to the sterically hindered tert-butyl ester, providing a strategic advantage when orthogonal deprotection of multiple ester groups is required [2].

atom economy molecular weight ester comparison tert-butyl isostere synthetic efficiency

Documented Role in Bcl-xL-Targeting Antibody-Drug Conjugate (ADC) Synthesis – Regiospecific Intermediate in AbbVie Patent

The 3-bromomethyl-4-fluorobenzoate scaffold is explicitly cited as an intermediate in AbbVie's patent application US20190153107A1, which discloses anti-EGFR antibody-drug conjugates (ADCs) incorporating Bcl-xL inhibitory payloads [1]. In this context, the bromomethyl group serves as the reactive handle for attaching the cytotoxic payload to the linker-antibody construct, and the precise regiochemistry (bromomethyl at position 3, fluorine at position 4) governs the trajectory and stability of the resulting conjugate. The 4-fluoro substituent contributes to metabolic stability of the linker-payload architecture without introducing steric hindrance at the conjugation site. No alternative regioisomer (4-bromomethyl-3-fluoro, 3-bromomethyl-5-fluoro, or 5-bromomethyl-2-fluoro) is cited in this patent for the same ADC construct, implying that the 3,4-substitution pattern is a specific design choice [2].

antibody-drug conjugate ADC linker Bcl-xL inhibitor EGFR targeting oncology

Synthetic Accessibility and Documented Yield – Radical Bromination Route with 82% Reported Yield

Methyl 3-(bromomethyl)-4-fluorobenzoate is synthesized via Wohl-Ziegler radical bromination of the commercially available precursor Methyl 4-fluoro-3-methylbenzoate (CAS 180636-50-4) using N-bromosuccinimide (NBS) and benzoyl peroxide as radical initiator in carbon tetrachloride, with a reported yield of 82% [1]. This established one-step procedure from a readily sourced starting material (CAS 180636-50-4, available at >98% purity from multiple vendors) provides a well-characterized synthetic route. In contrast, synthesis of the 4-bromomethyl-3-fluoro isomer (CAS 128577-47-9) proceeds from Methyl 3-fluoro-4-methylbenzoate, a different and generally less commercially available precursor . The documented 82% yield benchmark also provides a quantitative baseline against which in-house or CRO-based scale-up batches can be assessed for process performance .

radical bromination NBS synthetic yield process chemistry intermediate scalability

High-Confidence Application Scenarios for Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) Based on Evidence


Replication and Optimization of GRK2 Inhibitor Series for Heart Failure Drug Discovery

For medicinal chemistry groups replicating or extending the GRK2 inhibitor chemotype described by Waldschmidt et al. (J. Med. Chem. 2016), CAS 878744-25-3 is the required building block for constructing the aminomethyl linker that defines the inhibitor's binding pose in the GRK2 active site [1]. The documented downstream compound CCG-224406 (IC₅₀ 130 nM, >700-fold selectivity) establishes this scaffold as the validated entry point into a high-selectivity kinase inhibitor series with crystallographic confirmation of binding mode [1]. Procurement of the 4-bromomethyl-3-fluoro isomer would produce a geometrically non-equivalent intermediate incompatible with the published SAR.

Construction of Bcl-xL Inhibitor Payloads for Site-Specific Antibody-Drug Conjugates (ADCs)

CDMOs and biopharma groups developing anti-EGFR ADC platforms targeting the Bcl-xL anti-apoptotic pathway can use CAS 878744-25-3 as the defined intermediate scaffold per AbbVie's US20190153107A1 patent disclosure [2]. The bromomethyl group serves as the conjugation handle for linker attachment, while the 4-fluoro substituent provides metabolic stabilization without introducing steric encumbrance at the antibody-proximal region of the conjugate. The methyl ester offers orthogonal deprotection options relative to tert-butyl-protected intermediates that may be present in multi-functional linker-payload constructs.

Regiospecific Derivatization via Benzylic Nucleophilic Substitution for Focused Library Synthesis

The benzylic bromomethyl group at the 3-position (ortho to fluorine, meta to ester) provides a reactive electrophilic center for SN2-type diversification with amine, thiol, alcohol, and cyanide nucleophiles [3]. Documented downstream products include 3-cyanomethyl-4-fluorobenzoic acid methyl ester (CAS 878741-80-1, via cyanide displacement), 3-(bromomethyl)-4-fluorobenzoic acid (CAS 89540-20-5, via ester hydrolysis), and (3-(bromomethyl)-4-fluorophenyl)methanol (CAS 1378867-70-9, via ester reduction), demonstrating the scaffold's versatility as a linchpin for divergent synthesis [3].

Physicochemical Benchmarking for Pre-formulation and Chromatographic Method Development

The predicted LogP of 2.4 and PSA of 26.3 Ų [4] provide procurement-relevant benchmarks for analytical method development, enabling scientists to predict reverse-phase HPLC retention behavior, estimate solvent partition efficiency during extractive workup, and assess compatibility with downstream biological assay conditions. The ΔLogP of –0.11 versus the most common regioisomeric impurity (CAS 128577-47-9, LogP 2.51) is sufficient to enable chromatographic separation of regioisomeric contaminants should they arise during synthesis or storage.

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